

In-Depth Technical Review of BING: A Novel Antimicrobial Peptide

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Compound of Interest

Compound Name: *BING*

Cat. No.: *B12369490*

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Introduction

In the face of rising antimicrobial resistance, the discovery of novel antimicrobial agents is of paramount importance. **BING**, a recently identified 13-residue thermostable antimicrobial peptide (AMP), presents a promising new avenue for therapeutic development. Isolated from the plasma of the Japanese medaka fish (*Oryzias latipes*), **BING** exhibits broad-spectrum activity against a range of pathogenic bacteria, including drug-resistant strains.^{[1][2]} Notably, it demonstrates low toxicity to mammalian cells, a critical attribute for clinical viability. This technical guide provides a comprehensive review of the current literature on **BING**, detailing its antimicrobial properties, mechanism of action, and the experimental protocols used for its characterization.

Core Properties of BING

BING is a 13-amino acid peptide with the sequence IRILRAQGALKI.^[3] It was identified through a systematic analysis of peptides in medaka fish plasma, where 6,399 unique peptide sequences were isolated and 430 were predicted to have antimicrobial properties.^[1]

Data Presentation

Antimicrobial Activity of BING

BING has demonstrated potent bactericidal effects against a variety of Gram-positive and Gram-negative bacteria. Its Minimum Inhibitory Concentrations (MICs) are summarized in the table below.

Bacterial Species	Strain Information	MIC (µg/mL)
Escherichia coli	ATCC 25922	7.8
Escherichia coli	APEC-1 (Ampicillin-resistant)	15.6
Pseudomonas aeruginosa	PAO1	25
Pseudomonas aeruginosa	(Beta-lactam resistant)	25
Edwardsiella tarda	EIB202	10
Streptococcus pyogenes	(Clinical isolate)	50
Bacillus subtilis	ATCC 6633	5
Staphylococcus aureus	ATCC 25923	25

Data extracted from Dong M, et al. Sci Rep. 2021 Jun 9;11(1):12219.[1][2]

Cytotoxicity and Hemolytic Activity

A crucial aspect of any potential therapeutic is its safety profile. **BING** has been shown to have low toxicity against mammalian cells.

Cytotoxicity against Mammalian Cell Lines

The effect of **BING** on the viability of various mammalian cell lines was assessed using an MTT assay. The approximate IC50 values are presented below.

Cell Line	Cell Type	Approximate IC50 (µg/mL)
HEK293T	Human embryonic kidney	> 100
HeLa	Human cervical cancer	> 100
A549	Human lung carcinoma	> 100

Data estimated from graphical representations in Dong M, et al. Sci Rep. 2021 Jun 9;11(1):12219.

Hemolytic Activity

While the primary literature indicates that **BING** exhibits low hemolytic activity, specific HC50 values (the concentration of a peptide causing 50% hemolysis of red blood cells) are not explicitly provided in the main text or supplementary materials of the key research paper. Further studies are needed to precisely quantify this parameter. However, a follow-up study mentioned that hemolysis assays were conducted and confirmed low toxicity.[4]

Mechanism of Action

BING's primary mechanism of action is unique among known antimicrobial peptides. It targets and suppresses the expression of cpxR, a key regulator of the bacterial envelope stress response in Gram-negative bacteria.[1][2] The Cpx two-component system (CpxA-CpxR) is crucial for maintaining the integrity of the bacterial envelope and is involved in the development of antimicrobial resistance, including the regulation of drug efflux pumps.[1]

By reducing the RNA level of cpxR, **BING** disrupts the bacterium's ability to respond to envelope stress. This leads to a deregulation of periplasmic peptidyl-prolyl isomerases and the downregulation of efflux pump components such as mexB, mexY, and oprM in *P. aeruginosa*. [1][2] This mode of action not only has a direct bactericidal effect but also demonstrates a synergistic effect with conventional antibiotics and can delay the development of antibiotic resistance.[1][4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of **BING**.

Minimum Inhibitory Concentration (MIC) Assay

- **Bacterial Preparation:** Bacterial strains were cultured overnight in Mueller-Hinton Broth (MHB). The cultures were then diluted to a concentration of approximately 5×10^5 colony-forming units (CFU)/mL in fresh MHB.

- Peptide Dilution: **BING** was serially diluted in MHB in a 96-well microtiter plate.
- Incubation: An equal volume of the diluted bacterial suspension was added to each well containing the peptide dilutions. The plates were incubated at 37°C for 18-24 hours.
- MIC Determination: The MIC was defined as the lowest concentration of **BING** at which no visible bacterial growth was observed.

Cytotoxicity (MTT) Assay

- Cell Culture: Mammalian cell lines (HEK293T, HeLa, A549) were seeded in 96-well plates and cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum until they reached approximately 80% confluency.
- Peptide Treatment: The culture medium was replaced with fresh medium containing various concentrations of **BING**.
- Incubation: The cells were incubated with the peptide for 48 hours at 37°C in a 5% CO₂ atmosphere.
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well, and the plates were incubated for another 4 hours.
- Formazan Solubilization: The medium was removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage of the untreated control.

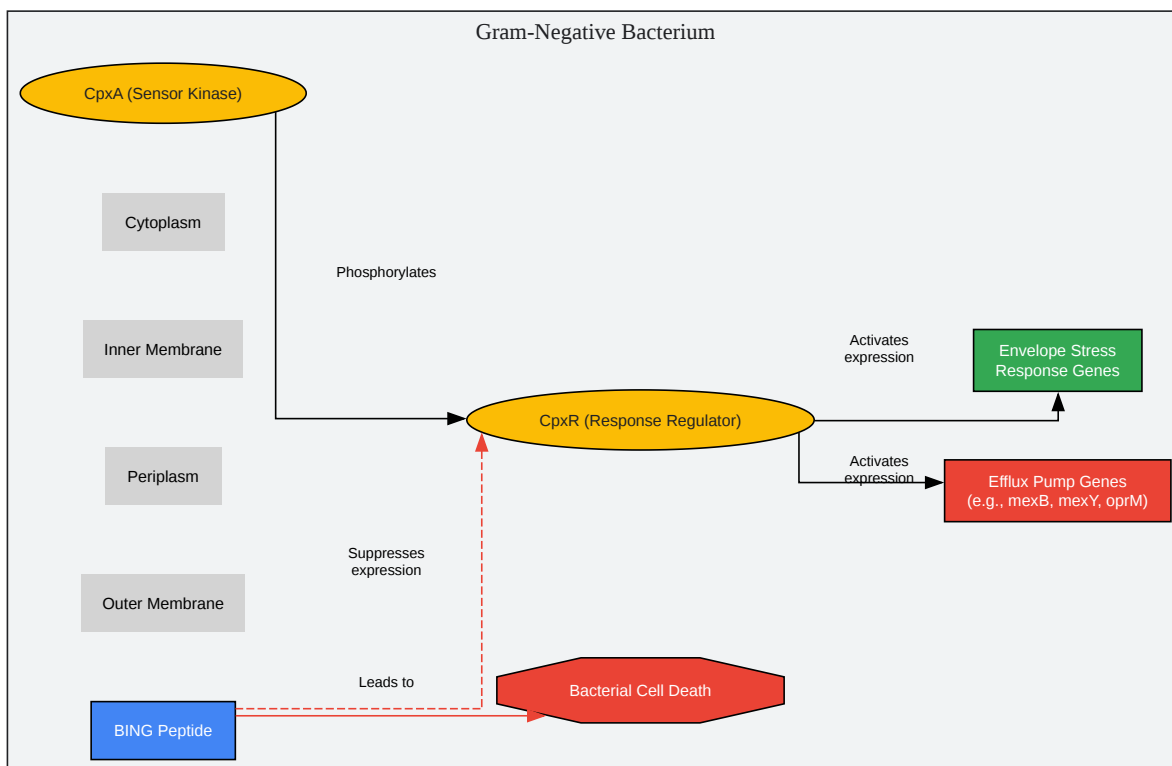
Hemolysis Assay

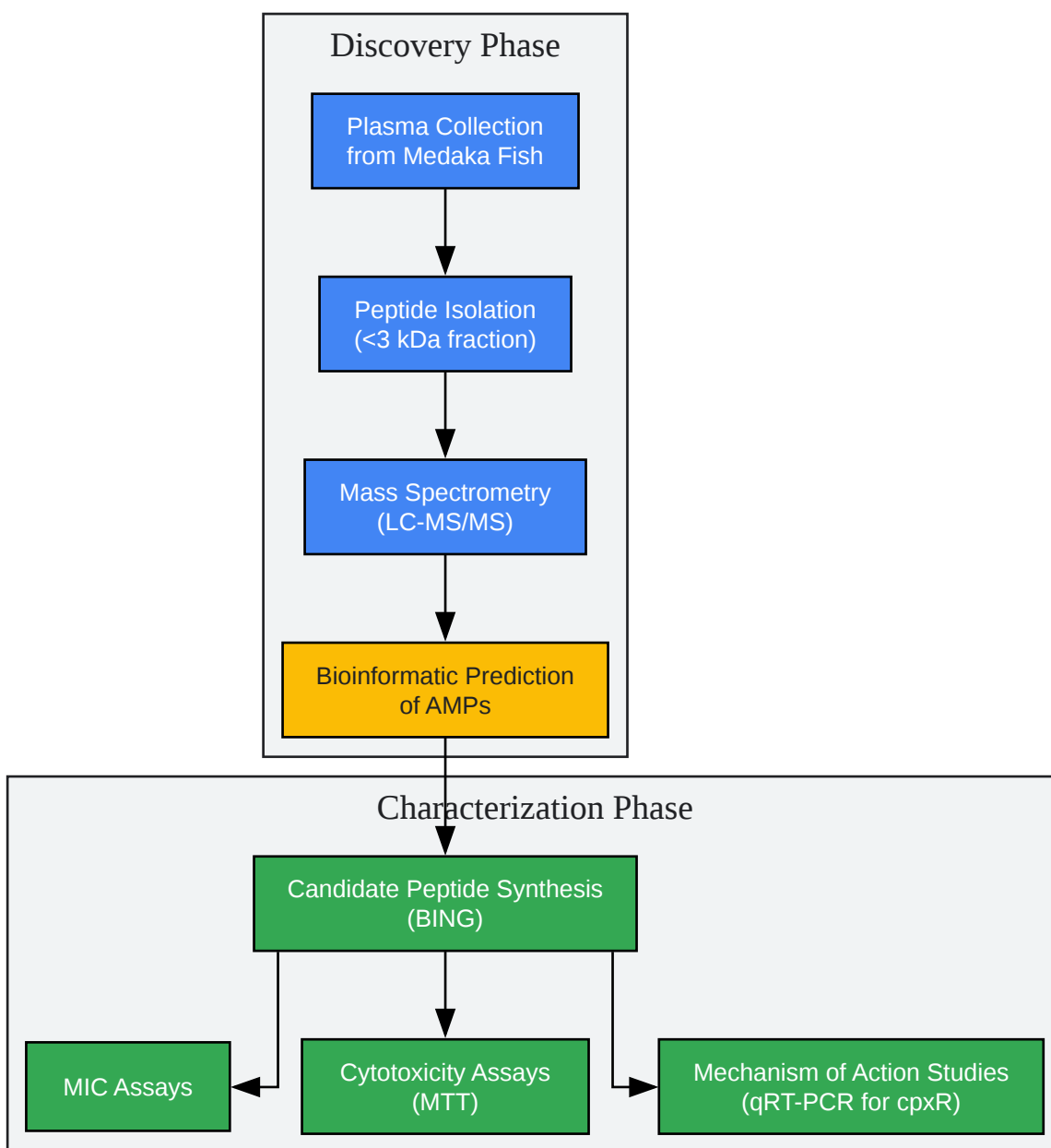
- Red Blood Cell Preparation: Fresh human red blood cells (RBCs) were washed three times with phosphate-buffered saline (PBS) by centrifugation. The washed RBCs were then resuspended in PBS to a final concentration of 4% (v/v).
- Peptide Incubation: The RBC suspension was incubated with various concentrations of **BING** in a 96-well plate at 37°C for 1 hour.

- Centrifugation: The plate was centrifuged to pellet the intact RBCs.
- Hemoglobin Measurement: The supernatant was transferred to a new plate, and the absorbance was measured at 540 nm to quantify hemoglobin release.
- Calculation: The percentage of hemolysis was calculated relative to a positive control (RBCs lysed with 0.1% Triton X-100) and a negative control (RBCs in PBS alone).

Visualizations

Signaling Pathway and Experimental Workflows





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